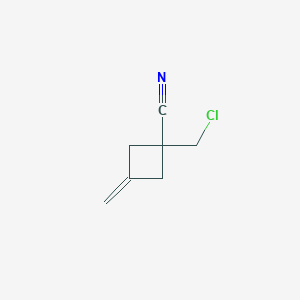

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile

Description

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile is a strained cyclobutane derivative featuring a chloromethyl (-CH₂Cl) group and a nitrile (-CN) substituent. Its structure combines a four-membered cyclobutane ring with a methylene (=CH₂) group, rendering it chemically reactive due to ring strain and the electron-withdrawing nitrile moiety. This compound serves as a precursor in pharmaceutical synthesis, particularly for developing Janus kinase (JAK) inhibitors, as seen in its fluoromethyl and hydroxymethyl analogs .

Properties

IUPAC Name |

1-(chloromethyl)-3-methylidenecyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-7(3-6,4-8)5-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKATHKSBREYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile plays a crucial role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain cytochrome P450 enzymes, leading to its oxidation and subsequent formation of reactive intermediates. These intermediates can further interact with nucleophiles such as glutathione, forming conjugates that are essential for detoxification processes .

Cellular Effects

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can impact cell viability and function .

Molecular Mechanism

At the molecular level, 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to the formation of covalent adducts. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, it can inhibit DNA polymerase activity, thereby affecting DNA replication and repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce toxic effects. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses. High doses can result in adverse effects such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione. These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase. The metabolic products can influence metabolic flux and alter the levels of various metabolites in the cell .

Transport and Distribution

The transport and distribution of 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation can affect its biological activity and toxicity .

Subcellular Localization

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and affects gene expression. Its localization to the mitochondria can impact cellular respiration and energy production .

Biological Activity

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile (CAS No. 1086376-79-5) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile is characterized by its unique structural features, which influence its reactivity and biological interactions. The compound has a molecular formula of and a molecular weight of approximately 155.6 g/mol. Its structure includes a chloromethyl group and a methylene cyclobutane moiety, which are critical for its biological functions.

Mechanisms of Biological Activity

The biological activity of 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile can be attributed to several mechanisms:

- Alkylating Agent : The chloromethyl group can act as an alkylating agent, potentially leading to DNA damage and influencing cell cycle regulation.

- Metabolic Activation : Similar compounds have shown that metabolic activation plays a significant role in their biological effects. For instance, the chloroalkyl moiety can undergo oxidative metabolism, yielding reactive intermediates that may interact with cellular macromolecules .

Case Studies and Research Findings

- Anticancer Activity : Research indicates that compounds containing chloromethyl groups exhibit anticancer properties through mechanisms such as DNA alkylation and disruption of mitotic processes. A study demonstrated that related compounds could induce apoptosis in cancer cell lines by triggering DNA damage responses .

- Toxicological Studies : Toxicological assessments have shown that 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile exhibits cytotoxic effects in various cell lines. The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death rates.

- Enzymatic Interactions : Investigations into the enzymatic interactions of this compound revealed that it could inhibit specific enzymes involved in metabolic pathways, which may contribute to its biological activity. For example, inhibition of cytochrome P450 enzymes has been noted, suggesting potential implications for drug metabolism .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Ring Strain Effects : The cyclobutane ring increases reactivity, enabling nucleophilic substitutions (e.g., conversion of hydroxymethyl to fluoromethyl groups) .

- Substituent Influence : Chloromethyl and fluoromethyl groups enhance electrophilicity, while nitriles stabilize intermediates via conjugation .

Aromatic Chloromethyl Compounds

Comparisons with benzene-based analogs illustrate structural and spectral distinctions:

Key Observations :

- Aromatic vs. Cyclobutane Systems : Benzene derivatives exhibit resonance stabilization, reducing reactivity compared to strained cyclobutanes. For example, the CH₂Cl proton signal in 1-(chloromethyl)-3,5-dimethylbenzene (δ 4.15 ppm) is upfield relative to cyclobutane analogs due to diminished electron-withdrawing effects .

- Medicinal Chemistry : Cyclobutane derivatives are prioritized for targeted therapies (e.g., JAK inhibitors), while aromatic chloromethyl compounds are leveraged in ADCs .

Preparation Methods

Synthesis Overview

The preparation of 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile generally follows these key stages:

- Formation of the cyclobutane ring bearing the nitrile group.

- Introduction of the methylene substituent at the 3-position.

- Chloromethylation at the 1-position.

Cyclobutane Carbonitrile Core Formation

A classical approach to synthesize 3-methylenecyclobutanecarbonitrile derivatives involves the [2+2] or [4+2] cycloaddition reactions or ring contraction strategies starting from suitable precursors such as allene and acrylonitrile.

A high-pressure reaction of allene with acrylonitrile in toluene yields 3-methylenecyclobutanecarbonitrile in about 60% yield after 7 hours of reaction, with temperature ramping from -75 °C to 200 °C and autogenous pressure up to 3000 psi.

The nitrile can be selectively hydrogenated to 3-methylcyclobutanecarbonitrile by catalytic hydrogenation over 10% Pd/C in ethanol at 60 psi, achieving near-quantitative yields.

Chloromethylation at the 1-Position

Introduction of the chloromethyl group at the 1-position of the cyclobutane ring is typically achieved via halogenation reactions under acidic conditions.

Treatment of 3-methylenecyclobutanecarbonitrile with concentrated aqueous hydrochloric acid (37% v/v) at elevated temperatures (95–100 °C) for extended periods (9 hours) leads to chloromethylation and formation of 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile with good yields (up to 82% reported for related chlorinated cyclobutane derivatives).

The reaction mixture is subsequently cooled, extracted with dichloromethane, washed, dried, and concentrated to isolate the chlorinated product as a viscous oil or solid depending on conditions.

Alternative Synthetic Routes and Functional Group Transformations

Conversion of 3-methylcyclobutanecarboxylic acid derivatives to their corresponding acid chlorides using thionyl chloride followed by amide formation and further functional group manipulations have been reported as steps in related cyclobutane chemistry, potentially adaptable for the target compound synthesis.

Use of strong bases such as potassium tert-butoxide in dry tetrahydrofuran (THF) at low temperatures (0 °C) facilitates ring closure and functional group rearrangements in bicyclobutane intermediates, which can be precursors to substituted cyclobutanes including chloromethyl derivatives.

Summary Table of Key Preparation Steps

Analytical and Purification Notes

The isolation of the chloromethylated product often involves extraction with dichloromethane, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.

Purification is typically achieved by column chromatography on silica gel using solvent gradients such as methanol in dichloromethane or ethyl acetate in pentane.

Characterization data such as ^1H NMR, ^13C NMR, and IR spectroscopy confirm the structure and purity of intermediates and final products.

Research Findings and Considerations

The chloromethylation step requires careful control of temperature and acid concentration to avoid over-chlorination or side reactions.

High-pressure conditions in the initial cyclobutane ring formation are critical for good yields and selectivity.

Use of strong bases and low temperatures is essential in ring closure steps to maintain the integrity of sensitive functional groups.

The methodologies reported are reproducible and scalable, allowing for the preparation of gram-scale quantities for further synthetic applications.

Q & A

What are the optimal synthetic routes for 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile, and how do reaction parameters influence yield?

Basic Research Question

A robust synthesis method involves chlorination of alcohol precursors using thionyl chloride (SOCl₂). For example, analogous compounds like 1-(chloromethyl)-3,5-dimethylbenzene are synthesized with SOCl₂ in anhydrous conditions, achieving 71% yield at 106 mM concentration with 10 equivalents of SOCl₂. Key parameters include stoichiometry, reaction time, and temperature. Excess SOCl₂ ensures complete conversion, while prolonged reaction times (>15 min) may not significantly improve yields due to side reactions or intermediate instability.

How can researchers troubleshoot low yields or unexpected byproducts during synthesis?

Advanced Research Question

Low yields may arise from incomplete chlorination, competing side reactions (e.g., elimination or polymerization), or instability of intermediates. Analytical techniques such as GC-MS or HPLC can identify byproducts. For instance, in related syntheses, extending reaction time beyond 15 hours only marginally improved yields (<10%), suggesting side reactions dominate. Quenching intermediates with aqueous NaHCO₃ or using stabilizing agents (e.g., radical inhibitors) may mitigate degradation.

What spectroscopic methods are most effective for structural confirmation of 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile?

Basic Research Question

Combined NMR (¹H, ¹³C, DEPT) and IR spectroscopy can confirm the chloromethyl and methylene groups. For example:

- ¹H NMR : Peaks at δ 4.5–5.5 ppm (methylene protons) and δ 3.5–4.5 ppm (chloromethyl protons).

- IR : Stretching vibrations at ~2220 cm⁻¹ (C≡N) and ~650 cm⁻¹ (C-Cl).

Mass spectrometry (HRMS) provides molecular ion validation (C₇H₇ClN). X-ray crystallography is ideal for resolving cyclobutane ring geometry, as seen in structurally similar carboranes .

How does the methylene group in 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile influence its reactivity in cycloaddition reactions?

Advanced Research Question

The electron-deficient methylene group may participate in [2+2] or Diels-Alder reactions. For example, analogous compounds like 1-(2-bromoethyl)-3-(chloromethyl)benzene undergo regioselective cycloadditions under UV light . Computational studies (DFT) can predict transition states, while kinetic monitoring (e.g., in situ FTIR) tracks reaction progress. Steric hindrance from the cyclobutane ring may favor exo-selectivity.

What factors affect the stability of 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile during storage and handling?

Basic Research Question

Moisture and light accelerate degradation. Store under inert gas (argon) at –20°C to prevent hydrolysis of the chloromethyl group . Avoid contact with metals or bases, which may catalyze elimination. Stability assays (TGA/DSC) can assess thermal decomposition thresholds.

How should researchers resolve contradictions in reported reaction yields or product distributions?

Advanced Research Question

Discrepancies often stem from variations in reagent purity, solvent choice, or catalytic traces. For example, using technical-grade SOCl₂ may introduce HCl impurities, altering reaction pathways. Systematic replication under controlled conditions (e.g., anhydrous vs. ambient humidity) isolates variables. Cross-referencing with kinetic studies (e.g., Eyring plots) can clarify temperature-dependent outcomes.

What strategies optimize regioselectivity in functionalization reactions involving the cyclobutane ring?

Advanced Research Question

Steric and electronic effects govern regioselectivity. Substituents on the cyclobutane ring (e.g., chloromethyl) direct electrophilic attacks. Computational modeling (e.g., MD simulations) predicts reactive sites, while directing groups (e.g., nitrile) stabilize transition states. For example, nitrile groups in 3-methylenecyclobutanecarbonitrile derivatives enhance electrophilicity at the α-carbon .

How can researchers safely handle 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile given its potential hazards?

Basic Research Question

Follow protocols for chlorinated nitriles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.